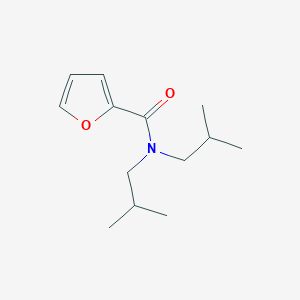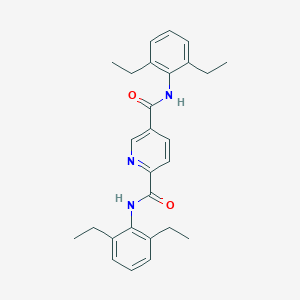![molecular formula C23H18FN3O3S B262177 N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide, also known as BMBF, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific molecular targets in the body. For example, this compound may inhibit the activity of enzymes involved in cancer cell proliferation or virus replication. This compound may also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. This compound has also been found to have antioxidant activity, which may protect cells from oxidative stress. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide is that it is relatively easy to synthesize and purify. This compound also has a high degree of stability and can be stored for long periods without degradation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, this compound may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosing and administration of this compound for cancer treatment. Another area of research is the investigation of this compound as a potential treatment for neurodegenerative diseases. Additionally, future studies could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
合成法
The synthesis of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide involves the condensation reaction between 4-fluorobenzohydrazide and 3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of this compound depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antiviral agent, and antioxidant. This compound has also been investigated for its ability to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
分子式 |
C23H18FN3O3S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C23H18FN3O3S/c1-29-20-11-6-15(13-25-27-22(28)16-7-9-18(24)10-8-16)12-17(20)14-31-23-26-19-4-2-3-5-21(19)30-23/h2-13H,14H2,1H3,(H,27,28)/b25-13+ |
InChIキー |
OAKDFSCAZBDERX-DHRITJCHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)CSC3=NC4=CC=CC=C4O3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F)CSC3=NC4=CC=CC=C4O3 |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F)CSC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)

